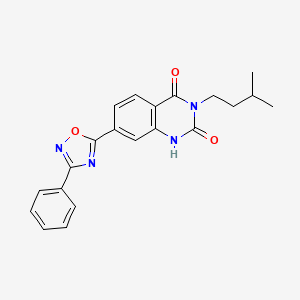
3-isopentyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-isopentyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H20N4O3 and its molecular weight is 376.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-Isopentyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a quinazoline derivative with potential biological activities that make it a candidate for medicinal chemistry. Its structure includes a quinazoline core and an oxadiazole moiety, which are known to contribute to various pharmacological effects.
Chemical Structure
The molecular formula for this compound is C21H20N4O3, with a molecular weight of approximately 376.416 g/mol. The presence of functional groups such as the oxadiazole ring enhances its reactivity and biological interactions.
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing primarily on its anticancer and antimicrobial properties.
Anticancer Activity
Quinazoline derivatives have shown promise as anticancer agents. In studies comparing various quinazoline compounds against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer), compounds exhibited IC50 values indicative of their potency. For instance:
- Compound A : IC50 = 10.82 μM against HepG2.
- Compound B : IC50 = 29.46 μM against MCF-7.
These results suggest that modifications in the quinazoline structure can lead to enhanced anticancer activity .
Antimicrobial Activity
The compound's antimicrobial properties have also been assessed against various bacterial strains. The Agar well diffusion method was used to evaluate its efficacy:
| Microorganism | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 12 | 70 |
| Escherichia coli | 11 | 75 |
| Candida albicans | 10 | 77 |
These findings indicate moderate activity against both Gram-positive and Gram-negative bacteria .
The mechanism by which this compound exerts its effects may involve inhibition of key enzymes or pathways associated with cell proliferation and survival in cancer cells. For example, some quinazoline derivatives are known to inhibit DNA topoisomerases and bacterial gyrase, which are crucial for DNA replication .
Case Studies
Several case studies have highlighted the effectiveness of quinazoline derivatives in clinical settings:
- Case Study on Antitumor Efficacy : A study demonstrated that a related quinazoline compound significantly inhibited tumor growth in animal models when administered at specific dosages .
- Clinical Trials for Antimicrobial Properties : Trials involving patients with bacterial infections showed that quinazoline derivatives could be effective alternatives to traditional antibiotics due to their unique mechanisms of action .
Eigenschaften
IUPAC Name |
3-(3-methylbutyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-13(2)10-11-25-20(26)16-9-8-15(12-17(16)22-21(25)27)19-23-18(24-28-19)14-6-4-3-5-7-14/h3-9,12-13H,10-11H2,1-2H3,(H,22,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVWRTBTCJAYQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














